molecular formula C8H6ClNO4 B1582233 Methyl 4-chloro-2-nitrobenzoate CAS No. 42087-80-9

Methyl 4-chloro-2-nitrobenzoate

Cat. No.: B1582233
CAS No.: 42087-80-9
M. Wt: 215.59 g/mol
InChI Key: JWOSXVMUUBWGOL-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-nitrobenzoate: is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoic acid where a chlorine atom is substituted at the 4th position and a nitro group at the 2nd position of the benzene ring, and the carboxylic acid group is esterified with methanol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized by reacting 4-chloro-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Nitration and Chlorination: Another method involves the nitration of 4-chlorobenzoic acid followed by esterification with methanol.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-chloro-2-aminobenzoic acid methyl ester.

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

  • Reduction: Formation of amines.

  • Substitution: Formation of various substituted benzoic acid derivatives.

Mechanism of Action

Target of Action

Methyl 4-chloro-2-nitrobenzoate is a chemical compound that is primarily used in the field of organic synthesis .

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reaction in which it is used. For example, it has been reported to undergo fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate .

Biochemical Pathways

It is known that nitrobenzoates can participate in nitration reactions, which are important in the synthesis of various organic compounds .

Pharmacokinetics

This is likely due to its primary use as a reagent in chemical synthesis rather than as a therapeutic agent .

Result of Action

The result of this compound’s action is largely dependent on the specific chemical reaction in which it is used. In the case of fluorodenitration, the result is the formation of methyl 4-chloro-2-fluorobenzoate .

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the fluorodenitration reaction requires the presence of tetramethylammonium fluoride .

Scientific Research Applications

Chemistry: Methyl 4-chloro-2-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in the development of new drugs and therapeutic agents due to its reactivity and functional group versatility. Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 2-chloro-4-nitrobenzoate: Similar structure but with different positions of chlorine and nitro groups.

  • Methyl 4-chloro-3-nitrobenzoate: Similar but with the nitro group at the 3rd position.

  • Methyl 4-chlorobenzoate: Lacks the nitro group.

Uniqueness: Methyl 4-chloro-2-nitrobenzoate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. The presence of both chlorine and nitro groups at specific positions on the benzene ring makes it particularly useful in various chemical syntheses and research applications.

Properties

IUPAC Name

methyl 4-chloro-2-nitrobenzoate
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InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOSXVMUUBWGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9022289
Record name Methyl 4-chloro-2-nitrobenzoate
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Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42087-80-9
Record name Benzoic acid, 4-chloro-2-nitro-, methyl ester
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Record name Methyl 4-chloro-2-nitrobenzoate
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Record name Methyl 4-chloro-2-nitrobenzoate
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Record name METHYL 4-CHLORO-2-NITROBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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